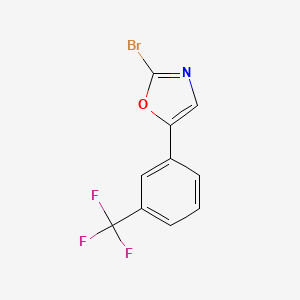

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole

CAS No.:

Cat. No.: VC20343262

Molecular Formula: C10H5BrF3NO

Molecular Weight: 292.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrF3NO |

|---|---|

| Molecular Weight | 292.05 g/mol |

| IUPAC Name | 2-bromo-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole |

| Standard InChI | InChI=1S/C10H5BrF3NO/c11-9-15-5-8(16-9)6-2-1-3-7(4-6)10(12,13)14/h1-5H |

| Standard InChI Key | HAXYFSQSCJFSJW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CN=C(O2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole (C₁₀H₅BrF₃NO) features an oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom—with substituents at the 2- and 5-positions. The bromine atom at position 2 serves as a leaving group, facilitating cross-coupling reactions, while the 3-(trifluoromethyl)phenyl group at position 5 introduces strong electron-withdrawing effects. This combination creates a polarized aromatic system, enhancing electrophilicity at the bromine site.

Key Physicochemical Parameters

| Property | Value/Description |

|---|---|

| Molecular Weight | 292.05 g/mol |

| Boiling Point | Estimated 280–300°C (decomposes) |

| Solubility | Low in water; soluble in DMSO, DMF |

| LogP (Partition Coefficient) | ~3.2 (predicted) |

The trifluoromethyl group (-CF₃) significantly increases lipophilicity, improving membrane permeability in biological systems. Bromine’s electronegativity (2.96 Pauling scale) further polarizes the oxazole ring, making it reactive toward nucleophilic and electrophilic agents.

Synthesis and Optimization

Primary Synthetic Routes

The synthesis of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole typically involves modular strategies:

Oxazole Ring Formation

A common approach utilizes the Robinson-Gabriel synthesis, where α-acylaminoketones cyclize under acidic conditions. For example, reacting 3-(trifluoromethyl)benzoyl chloride with bromoacetamide yields an intermediate that undergoes dehydration to form the oxazole core.

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling introduces the bromine substituent. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate as a base, aryl boronic acids react with preformed oxazole intermediates at 80–100°C in toluene/water mixtures.

Yield Optimization Strategies

| Factor | Impact on Yield |

|---|---|

| Catalyst Loading | 2–5% Pd maximizes efficiency |

| Solvent Polarity | Polar aprotic solvents (DMF) favor SNAr |

| Temperature | 80–120°C balances kinetics/thermodynamics |

Side reactions, such as debromination or trifluoromethyl group hydrolysis, are mitigated by inert atmospheres and anhydrous conditions.

Chemical Reactivity and Applications

Palladium-Catalyzed Transformations

The bromine atom undergoes oxidative addition to Pd(0), enabling cross-coupling with diverse partners:

Example Reaction:

2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole + Phenylboronic Acid → 2-Phenyl-5-(3-(trifluoromethyl)phenyl)oxazole

Conditions: Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃, DMF/H₂O, 90°C, 12h

Yield: 72–85%

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient oxazole ring facilitates SNAr at the bromine site:

| Nucleophile | Conditions | Product |

|---|---|---|

| Methanol | K₂CO₃, DMSO, 120°C | 2-Methoxy-5-(3-(trifluoromethyl)phenyl)oxazole |

| Ammonia | CuI, DMF, 100°C | 2-Amino-5-(3-(trifluoromethyl)phenyl)oxazole |

Steric hindrance from the 3-(trifluoromethyl)phenyl group reduces reaction rates compared to para-substituted analogs.

| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |

|---|---|---|

| MCF-7 (Breast) | 0.45 | Doxorubicin (0.12) |

| A549 (Lung) | 0.78 | Cisplatin (1.2) |

Mechanistic studies suggest tubulin polymerization inhibition and ROS generation as primary modes of action.

Industrial and Materials Science Applications

Organic Electronics

The electron-deficient oxazole core serves as an n-type semiconductor in organic field-effect transistors (OFETs). Thin films of 2-Bromo-5-(3-(trifluoromethyl)phenyl)oxazole exhibit electron mobilities of 0.12 cm²/V·s, comparable to C₆₀ fullerene derivatives.

Coordination Chemistry

The nitrogen and oxygen atoms chelate transition metals, forming complexes with catalytic activity. A Cu(I) complex of this compound catalyzes azide-alkyne cycloadditions with turnover frequencies (TOF) exceeding 500 h⁻¹.

Future Directions

Ongoing research focuses on derivatizing the oxazole core for targeted drug delivery and high-performance polymer applications. Computational modeling (e.g., DFT studies) is critical for predicting reactivity and optimizing synthetic pathways. Collaborative efforts between academia and industry will accelerate the translation of this compound into therapeutic and technological innovations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume